Trans-2,3-Butylene carbonate
Description
Overview of Cyclic Carbonate Chemistry and Significance
Cyclic carbonates are organic compounds characterized by a carbonate group integrated into a heterocyclic ring. wikipedia.orgmdpi.com These five-membered ring structures, in particular, are gaining considerable attention in the scientific and industrial communities. mdpi.comspecificpolymers.com Their growing importance stems from a versatile range of applications, including their use as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for the synthesis of valuable polymers like polycarbonates and polyurethanes. specificpolymers.comencyclopedia.pubresearchgate.net
A key driver for the heightened interest in cyclic carbonates is their role in green chemistry. specificpolymers.com The synthesis of cyclic carbonates, often achieved through the cycloaddition of carbon dioxide (CO2) to epoxides, represents a 100% atom-efficient reaction. specificpolymers.comresearchgate.net This process utilizes CO2, a readily available, non-toxic, and renewable C1 building block, to create value-added chemicals, thereby contributing to carbon capture and utilization strategies. researchgate.netrsc.orgrsc.org
Structural Isomerism in Butylene Carbonates: Cis- and Trans-Configurations
Butylene carbonate exists in different isomeric forms, each with unique spatial arrangements of its constituent atoms. This structural nuance is critical as it dictates the physical and chemical properties of the molecule. The primary isomers include 1,2-butylene carbonate and the stereoisomers cis- and trans-2,3-butylene carbonate.
This compound, systematically known as (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one or trans-4,5-dimethyl-1,3-dioxolan-2-one, is a five-membered heterocyclic ester. wikipedia.orgnih.govvulcanchem.com Its defining feature is the trans configuration of the two methyl groups attached to the carbonate ring. This means that the methyl groups are located on opposite sides of the plane of the ring, a key structural detail that influences its molecular interactions and reactivity. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H8O3 |
| Molar Mass | 116.12 g/mol |
| Melting Point | 37-38 °C |
| Boiling Point | 49-51 °C at 0.2 Torr |
| Density | ~1.082 g/cm³ (predicted) |
Data sourced from various chemical databases. chemicalbook.comfda.gov
The primary distinction between trans- and cis-2,3-butylene carbonate lies in the spatial orientation of their methyl groups. In cis-2,3-butylene carbonate, the methyl groups are positioned on the same side of the carbonate ring. wikipedia.org This seemingly subtle difference in stereochemistry leads to significant variations in their physical properties and chemical behavior. For instance, research has shown that while this compound-based electrolytes can support the reversible reaction of graphite (B72142) anodes in lithium-ion batteries, cis-2,3-butylene carbonate-based electrolytes can lead to graphite exfoliation. acs.orgnih.gov This difference in performance is attributed to the formation of a more stable solid electrolyte interphase (SEI) in the presence of the trans isomer. acs.orgnih.gov
1,2-Butylene carbonate, on the other hand, is a structural isomer of 2,3-butylene carbonate. wikipedia.org In 1,2-butylene carbonate, the carbonate group is attached to the first and second carbon atoms of a butane (B89635) chain, resulting in a 4-ethyl-1,3-dioxolan-2-one (B1220457) structure. wikipedia.org This differs from the 2,3-butylene carbonates where the carbonate linkage is across the second and third carbons of the butane backbone, leading to a 4,5-dimethyl-1,3-dioxolan-2-one (B3041964) structure. wikipedia.orgwikipedia.org
Table 2: Comparison of Butylene Carbonate Isomers
| Compound | IUPAC Name | Key Structural Feature |
| This compound | trans-4,5-Dimethyl-1,3-dioxolan-2-one | Methyl groups on opposite sides of the ring |
| Cis-2,3-Butylene Carbonate | cis-4,5-Dimethyl-1,3-dioxolan-2-one | Methyl groups on the same side of the ring |
| 1,2-Butylene Carbonate | 4-Ethyl-1,3-dioxolan-2-one | An ethyl group attached to the ring |
Contemporary Research Trajectories in Cyclic Carbonate Science
Current research in the field of cyclic carbonates is vibrant and multifaceted, with a strong emphasis on sustainability and advanced applications. A significant area of focus is the development of more efficient and environmentally friendly catalytic systems for their synthesis. researchgate.netrsc.org This includes the design of novel homogeneous and heterogeneous catalysts that can operate under milder conditions and utilize CO2 from various sources, including biomass-derived epoxides. rsc.orgrsc.org
Another major research thrust is the application of cyclic carbonates in materials science. mdpi.com Scientists are exploring their use as green solvents and as monomers for the creation of innovative polymers. specificpolymers.comresearchgate.net For example, the ring-opening polymerization of cyclic carbonates is a key route to producing polycarbonates and non-isocyanate polyurethanes, which are sought-after materials for a wide range of products. specificpolymers.com
Furthermore, the unique properties of specific isomers, such as this compound, are being investigated for specialized applications. wikipedia.org Its potential as a component in electrolytes for high-performance lithium-ion batteries is a particularly active area of study, driven by the need for safer and more durable energy storage solutions. wikipedia.orgacs.orgnih.gov The ability of the trans isomer to form a stable SEI on graphite anodes is a critical finding that continues to fuel further research and development. acs.orgnih.gov Additionally, the decarboxylation of functionalized cyclic carbonates under transition-metal catalysis is being explored as a powerful method for constructing complex and valuable molecules. thieme-connect.com
Structure
3D Structure
Properties
CAS No. |
51261-82-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
LWLOKSXSAUHTJO-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)O1)C |
Origin of Product |
United States |
Reaction Mechanisms and Pathways Involving Trans 2,3 Butylene Carbonate
Mechanistic Insights into Cyclic Carbonate Formation
The synthesis of trans-2,3-butylene carbonate, like other cyclic carbonates, is a significant area of research, particularly due to its role in "CO2 fixation," an industrially important route for utilizing carbon dioxide. unesp.br The primary pathway involves the cycloaddition of CO2 to the corresponding epoxide, in this case, trans-2,3-epoxybutane.
The formation of cyclic carbonates from epoxides and carbon dioxide is a process that can be catalyzed by various systems. unesp.br The general mechanism involves two principal steps: the ring-opening of the epoxide and the subsequent insertion of CO2, followed by an intramolecular cyclization. rsc.org
A common pathway begins with a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening. rsc.org This can be facilitated by a catalyst. The resulting species then attacks the carbon dioxide molecule. The final step is an intramolecular S_N2 reaction, where the alkoxide attacks the newly formed carbonate moiety, displacing a leaving group and closing the five-membered ring to yield the cyclic carbonate. unesp.br
The selectivity of the reaction towards cyclic carbonate formation, as opposed to polymerization, can be influenced by reaction conditions and the choice of catalyst. rsc.org For instance, when Lewis base catalysts are used, the ring-closure step is often favored after the initial carbonate intermediate is formed, leading to the selective production of the cyclic carbonate. rsc.org
Two main mechanistic pathways for the synthesis of such heterocyclic compounds are generally considered mdpi.com:
A nucleophilic site on a molecule, potentially enhanced by a base, adds to the carbon atom of CO2 to form a carboxylate. This carboxylate then undergoes an intramolecular addition to an electrophilic site to close the ring. mdpi.com
A catalyst first fixes the CO2, creating a zwitterionic species. The carboxylate part of this activated species then attacks an electrophilic site on the substrate. Finally, a nucleophilic site on the substrate closes the ring, releasing the catalyst. mdpi.com
Catalysts possessing both acidic and basic sites can synergistically promote the formation of cyclic carbonates. rsc.org In such systems, the Lewis acid sites and base sites play distinct and complementary roles.
For example, in the transesterification reaction to form a cyclic carbonate, the acid site can accept electrons, while the base site donates them. rsc.org This dual activation facilitates the reaction. In the context of the reaction between an epoxide and CO2, the Lewis acid site (e.g., a metal cation like Al³⁺) could coordinate with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack and thus facilitating the ring-opening. Simultaneously, the base site can activate the other reactant, such as CO2 or a nucleophile. rsc.org This cooperative action of acid-base sites on a catalyst surface can significantly enhance the reaction rate and yield of the desired cyclic carbonate. rsc.org
Decomposition and Degradation Pathways
In an electrochemical cell, such as a lithium-ion battery, electrolyte components undergo redox reactions at the electrode surfaces. chemrxiv.orgresearchgate.net Cyclic carbonates like this compound are primarily subject to reductive decomposition at the anode surface during charging. ucl.ac.uk This decomposition is a crucial step in the formation of the SEI, a passivating layer that prevents further electrolyte degradation. ucl.ac.uk
The reduction of cyclic carbonates is typically initiated by a single-electron transfer from the anode to the solvent molecule, forming a radical anion. rsc.org This unstable intermediate can then undergo further reactions, such as ring-opening through the cleavage of C-O bonds. rsc.orgresearchgate.net The resulting fragments can then react with other components or polymerize, contributing to the complex chemical composition of the SEI layer. chemrxiv.org
One significant pathway in the reductive decomposition of cyclic carbonates is the formation of dimerized products. rsc.org For this compound (t-BC), computational studies have elucidated the pathways leading to these dimers. These dimerized products are considered primary components of a robust and effective SEI film. rsc.org The formation of a higher number of dimerized t-BC molecules is thought to contribute positively to the performance of graphite (B72142) anodes. rsc.org The general pathway involves the initial reduction of the t-BC molecule, followed by a reaction between two reduced intermediates to form a dimer. researchgate.netrsc.org
Quantum calculations have been employed to investigate the differences in the reductive decomposition between this compound (t-BC) and its stereoisomer, cis-2,3-butylene carbonate (c-BC). rsc.org While the energy barrier for the decomposition of single molecules of t-BC and c-BC shows only a small difference of 0.5 kcal mol⁻¹, a more significant disparity is found in their dimerization pathways. rsc.org
The dimerization of t-BC exhibits a lower energy barrier compared to that of c-BC. rsc.org This suggests that the formation of dimerized products is kinetically more favorable for the trans-isomer. This difference is crucial, as the preferential formation of t-BC dimers may lead to a more stable and effective SEI layer, analogous to the superior performance of ethylene (B1197577) carbonate (EC) over propylene (B89431) carbonate (PC) in graphite-based lithium-ion batteries. rsc.orgresearchgate.net
| Compound | Isomer | Relative Energy Barrier for Dimerization |
|---|---|---|
| 2,3-Butylene Carbonate | Trans (t-BC) | Lower |
| 2,3-Butylene Carbonate | Cis (c-BC) | Higher |
Decarboxylation Reactions of Cyclic Carbonates
Decarboxylation is a key reaction of cyclic carbonates, involving the removal of a molecule of carbon dioxide (CO₂) to typically yield an epoxide. This transformation is of significant interest for converting bio-based diols into valuable chemical intermediates. For butylene carbonate, this reaction produces butylene oxide, an important industrial chemical. researchgate.net The process can be catalyzed under various conditions, often requiring elevated temperatures. researchgate.net
The catalytic decarboxylation of cyclic carbonates can proceed through different mechanisms depending on the catalyst employed. A proposed two-step mechanism for the decarboxylation of a cyclic carbonate catalyzed by an ionic liquid involves:
Nitrate-assisted ring-opening: The anion of the catalyst (e.g., nitrate) initiates the opening of the carbonate ring. researchgate.net
Proton-transfer and CO₂ loss: A subsequent proton transfer, followed by the simultaneous elimination of CO₂, leads to the formation of the epoxide product. researchgate.net
The efficiency of the catalyst is often linked to the properties of its constituent ions. For instance, in poly(ionic liquid)s (PILs), the catalytic activity for decarboxylation has been shown to be positively correlated with the nucleophilicity of the anion. researchgate.net PILs with chloride anions, for example, have demonstrated high catalytic performance, achieving significant yields of butylene oxide without the need for a solvent or co-catalyst. researchgate.net
Ionic liquids (ILs) and poly(ionic liquid)s (PILs) have emerged as effective catalysts for the decarboxylation of cyclic carbonates. researchgate.net Their tunable structures and unique properties allow for high catalytic activity and selectivity. mdpi.com Imidazolium-based PILs, in particular, have been successfully used as heterogeneous catalysts for this transformation. researchgate.net
The catalytic action of ILs in reactions of cyclic carbonates is often synergistic. mdpi.com Both the cation and the anion of the IL can play a role in the catalytic cycle. mdpi.comresearchgate.net For decarboxylation, nucleophilic anions such as halides (Cl⁻, Br⁻, I⁻) are particularly effective. researchgate.netresearchgate.net These anions can trigger the cascade transformation of the cyclic carbonate into the corresponding epoxide and CO₂. researchgate.net The choice of anion and cation can be tailored to optimize catalyst performance, as demonstrated by the varying yields and selectivities observed with different imidazolium-based ILs in cyclic carbonate synthesis. nih.gov For instance, in one study, a chloride-based PIL catalyst achieved a butylene oxide yield of 89.6%, a performance superior to that of homogeneous IL-based catalysts. researchgate.net
| Catalyst | Anion | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| [emim]Br | Bromide | 98 | 100 | nih.govnih.gov |
| [bmim]Br | Bromide | Slightly Lower | Slightly Lower | nih.gov |
| [hmim]Br | Bromide | Slightly Lower | Slightly Lower | nih.gov |
| [bmim]Cl | Chloride | Lower | Lower | nih.gov |
| PDVB-[PhTVIM]Cl-1 | Chloride | 89.6 (Butylene Oxide) | Not Specified | researchgate.net |
Ring-Opening and Polymerization Mechanisms
This compound can undergo ring-opening polymerization (ROP) to form poly(butylene carbonate), a type of aliphatic polycarbonate. This class of polymers is valued for its biodegradability and biocompatibility. mdpi.com The polymerization process involves the cleavage of one of the ester bonds in the five-membered ring, allowing the monomer units to link together and form a polymer chain. rsc.org The success of ROP for five-membered cyclic carbonates can be thermodynamically challenging compared to larger rings, but copolymerization with other monomers can overcome this barrier. rsc.org
While this compound is a cyclic carbonate, the principles of stereoselective ring-opening polymerization are highly relevant. In ROP, stereoselectivity refers to the control of the spatial arrangement (tacticity) of the repeating units in the polymer chain. For a monomer like trans-cyclohexene carbonate, which is structurally analogous, the use of specific catalyst systems allows for the synthesis of poly(cyclohexene carbonate) with a slight isotactic bias. researchgate.net Furthermore, the polymerization of an enantiopure trans-(R,R)-CHC monomer using a zinc/benzyl alcohol catalyst system can produce a purely isotactic polymer. researchgate.net This demonstrates that the stereochemistry of the monomer can be preserved or controlled during polymerization to dictate the stereochemistry of the resulting polymer. Divergent catalytic strategies can be employed to control the stereochemistry, leading to polymers with distinct properties, such as being semicrystalline or amorphous, from the same monomer. researchgate.net
The coordination-insertion mechanism is a common pathway for the ring-opening polymerization of cyclic carbonates, particularly when using metal-based catalysts. mdpi.com This mechanism generally involves the following steps:
Coordination: The cyclic carbonate monomer coordinates to the metal center of the catalyst. In the context of CO₂/epoxide copolymerization, which also forms polycarbonates, the epoxide coordinates to a metal site. nih.gov
Ring-Opening/Initiation: An initiator, often an alkoxide species bound to the metal, performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This opens the ring and extends the polymer chain, with the new open-chain unit remaining attached to the metal center. nih.gov
Insertion: The monomer is "inserted" between the catalyst's metal center and the growing polymer chain.
Propagation: The process repeats as new monomer molecules coordinate and insert, elongating the polymer chain. nih.gov
This mechanism has been well-studied for various metal-based catalysts and is crucial for producing polymers with controlled molecular weights and structures. mdpi.comacs.org The choice of metal and its ligand environment is critical in determining the catalyst's activity and selectivity during polymerization. nih.gov
Stereochemical Considerations and Reactivity Profiles of Trans 2,3 Butylene Carbonate
Absolute and Relative Configurations of Trans-2,3-Butylene Carbonate
The stereochemistry of 2,3-butylene carbonate can be described in terms of both relative and absolute configurations. The terms 'cis' and 'trans' denote the relative configuration, which describes the spatial orientation of the two methyl groups attached to the five-membered carbonate ring. In this compound, the methyl groups are located on opposite faces of the ring plane. wikipedia.org
Due to the presence of two chiral centers at the C4 and C5 positions of the 1,3-dioxolan-2-one ring, this compound is a chiral molecule. It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are defined by their absolute configuration using the Cahn-Ingold-Prelog (R/S) nomenclature. The two enantiomers of this compound are (4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one and (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one. wikipedia.orgfda.gov A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate.
Table 1: Stereoisomers of 2,3-Butylene Carbonate
| Common Name | IUPAC Name | Absolute Configuration | Relative Configuration |
|---|---|---|---|
| (+)-(R,R)-trans-2,3-Butylene carbonate | (4R,5R)-4,5-Dimethyl-1,3-dioxolan-2-one | R,R | trans |
| (-)-(S,S)-trans-2,3-Butylene carbonate | (4S,5S)-4,5-Dimethyl-1,3-dioxolan-2-one | S,S | trans |
| meso-cis-2,3-Butylene carbonate | (4R,5S)-4,5-Dimethyl-1,3-dioxolan-2-one | R,S | cis |
Influence of Trans- versus Cis-Configuration on Chemical Behavior
The seemingly subtle difference in the spatial arrangement of the methyl groups between trans- and cis-2,3-butylene carbonate leads to profound differences in their chemical and electrochemical properties. This is particularly evident in their application as electrolyte solvents in lithium-ion batteries.
Research has demonstrated a stark contrast in the electrochemical performance of electrolytes based on the geometric isomers of 2,3-butylene carbonate. Electrolytes containing this compound (t-BC) have been shown to support the stable, reversible intercalation and deintercalation of lithium ions into graphite (B72142) anodes. This behavior is comparable to that of ethylene (B1197577) carbonate (EC), the cornerstone solvent in commercial Li-ion battery electrolytes.
In sharp contrast, electrolytes based on cis-2,3-butylene carbonate (c-BC) fail to enable stable cycling of graphite anodes. Instead, they lead to the co-intercalation of solvent molecules along with lithium ions, causing significant structural damage to the graphite, a phenomenon known as graphite exfoliation. This destructive behavior is analogous to that observed with propylene (B89431) carbonate (PC) when used with graphite anodes.
The divergent behavior of the two isomers is primarily attributed to their differing abilities to form a stable and effective solid electrolyte interphase (SEI) on the surface of the graphite anode. The SEI is a passivation layer formed by the reductive decomposition of the electrolyte during the initial charging cycles. A robust SEI is critical as it is electronically insulating but ionically conducting, allowing Li⁺ passage while preventing further electrolyte decomposition and graphite exfoliation.
Studies have revealed that this compound effectively forms a stable SEI layer, which successfully prevents solvent co-intercalation. The reductive decomposition of t-BC leads to the formation of key SEI components, including dimerized products like Li₂(BC)₂, which contribute to a passivating film.
Conversely, the SEI formed in the presence of cis-2,3-butylene carbonate is less stable and non-passivating. Simulations have indicated that the SEI film formed from c-BC contains a lower concentration of the crucial dimerized products necessary for a good protective layer. This ineffective SEI allows for the continued reduction of the electrolyte and the destructive co-intercalation of c-BC molecules into the graphite layers. The difference in behavior has been linked to the strength of solvation of the intermediates formed during the reduction process, which influences the stability of the resulting SEI film.
The direct consequence of the differential SEI formation is the dramatic impact on graphite anode performance.
With this compound: The formation of a stable SEI enables excellent cycling performance of graphite anodes. It allows for high coulombic efficiency and good capacity retention over numerous charge-discharge cycles, making it a promising solvent for Li-ion batteries.
With Cis-2,3-Butylene Carbonate: The unstable SEI and subsequent solvent co-intercalation lead to rapid capacity fading and the ultimate failure of the graphite anode. The exfoliation of the graphite structure causes a loss of active material and electrical contact, rendering the battery cell inoperable.
Table 2: Comparison of Isomer Performance in Graphite-Based Li-ion Batteries
| Isomer | SEI Formation | Graphite Anode Behavior | Cycling Performance |
|---|---|---|---|
| This compound | Stable, passivating SEI | Reversible Li⁺ intercalation | Stable, good capacity retention |
| Cis-2,3-Butylene carbonate | Unstable, non-passivating SEI | Solvent co-intercalation, exfoliation | Rapid capacity fading, cell failure |
Stereochemical Control in Synthesis and Derivatization
The synthesis of specific stereoisomers of this compound relies on the principles of stereocontrolled synthesis. The key strategy involves starting with a precursor of known stereochemistry. The direct precursor to 2,3-butylene carbonate is 2,3-butanediol.
Stereochemical control in the synthesis of this compound is achieved by using enantiopure (2R,3R)- or (2S,3S)-2,3-butanediol as the starting material. These chiral diols can be produced through various methods, including biotechnological routes that utilize engineered microorganisms for highly stereospecific synthesis. rsc.orgresearchgate.net The subsequent cyclization reaction to form the carbonate ring, typically by reacting the diol with a phosgene equivalent such as triphosgene or dimethyl carbonate, proceeds with retention of stereochemistry. This means that (2R,3R)-2,3-butanediol will yield (4R,5R)-trans-2,3-butylene carbonate, and (2S,3S)-2,3-butanediol will yield the (4S,5S)-enantiomer. This method ensures high enantiomeric purity in the final product.
Similarly, in derivatization reactions, the inherent stereochemistry of the this compound ring can be used to direct the stereochemical outcome of subsequent chemical transformations, serving as a chiral auxiliary or a stereodefined building block.
Stereochemistry in Polymerization Processes
This compound can serve as a monomer in ring-opening polymerization (ROP) to produce poly(2,3-butylene carbonate). The stereochemistry of the resulting polymer is directly dictated by the stereochemistry of the monomer used. This principle is well-established for the ROP of other chiral cyclic carbonates and esters.
Based on analogous systems like trans-cyclohexene carbonate, the following outcomes are expected:
Polymerization of an enantiopure monomer , such as (4R,5R)-trans-2,3-butylene carbonate, would result in an isotactic polymer. In an isotactic polymer, all the stereocenters in the polymer backbone have the same configuration, leading to a highly regular structure that can facilitate crystallization.
Polymerization of a racemic mixture of (4R,5R)- and (4S,5S)-trans-2,3-butylene carbonate can lead to different polymer microstructures depending on the catalyst's stereoselectivity. A non-selective catalyst would produce an atactic polymer, with a random distribution of (R,R) and (S,S) units. A stereoselective catalyst could potentially produce a syndiotactic polymer (alternating (R,R) and (S,S) units) or an isotactic stereoblock polymer.
The control over polymer tacticity is crucial as it significantly influences the material's physical properties, such as its melting point, glass transition temperature, crystallinity, and mechanical strength.
Advanced Applications and Material Science Research of Trans 2,3 Butylene Carbonate
Electrolyte Components in Advanced Battery Systems
The performance and safety of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte, which typically consists of a lithium salt dissolved in a mixture of organic carbonate solvents. psecommunity.orgrsc.org Trans-2,3-butylene carbonate has been investigated as a key component in these electrolytes to enhance battery performance.
As a Solvent in Lithium-Ion Battery Electrolytes
The molecular structure of the solvent influences its interaction with lithium ions and its decomposition behavior at the electrode surfaces. rsc.org Cyclic carbonates like this compound are often mixed with linear carbonates (e.g., dimethyl carbonate, ethyl methyl carbonate) to achieve an optimal balance of properties. artinazma.netmdpi.com While cyclic carbonates provide high dielectric constants necessary for salt dissociation, linear carbonates help to reduce the viscosity of the electrolyte, thereby improving ion mobility. rsc.orgartinazma.net
Optimization of Electrolyte Composition for Performance and Stability
Optimizing the electrolyte composition is a key strategy for improving the performance and stability of LIBs. This involves carefully selecting the types and ratios of solvents and additives. nasa.gov Research has shown that the specific combination of carbonate solvents significantly affects electrolyte properties such as ionic conductivity and viscosity. chesci.comresearchgate.net For instance, the addition of a low-viscosity co-solvent can enhance ionic mobility and, consequently, the conductivity of the electrolyte. chesci.com
The stability of the electrolyte, particularly at high voltages and varying temperatures, is another critical factor. nih.gov The choice of solvent, including isomers like this compound, can influence the operational window of the battery. acs.org Electrolytes formulated with an optimized blend of solvents can lead to improved cycle life and better performance under demanding conditions, such as low temperatures. nasa.gov
Below is a table comparing the physical properties of this compound with other common electrolyte solvents.
| Solvent | Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Boiling Point (°C) | Dielectric Constant |
| This compound | C₅H₈O₃ | 116.116 | - | - | - |
| Ethylene (B1197577) Carbonate (EC) | C₃H₄O₃ | 88.06 | 36.5 | 248 | 89.8 |
| Propylene (B89431) Carbonate (PC) | C₄H₆O₃ | 102.09 | -48.8 | 242 | 64.9 |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | 2-4 | 90 | 3.1 |
Modulation of Solid Electrolyte Interphase (SEI) Formation
The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode is crucial for the long-term cyclability and safety of lithium-ion batteries. acs.orgacs.org The SEI is a passivation layer formed from the decomposition products of the electrolyte during the initial charging cycles. acs.orgacs.org An ideal SEI is electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing lithium ions to pass through. rsc.org
The composition of the electrolyte solvent plays a determining role in the chemical and physical properties of the SEI. acs.orgacs.org Studies have shown a significant difference in SEI formation depending on the geometric isomer of butylene carbonate used. acs.org Electrolytes based on this compound have been reported to enable the reversible reaction of graphite (B72142) anodes, similar to the widely used ethylene carbonate (EC). acs.org This is attributed to the formation of a stable and effective SEI layer.
In contrast, its isomer, cis-2,3-butylene carbonate, tends to cause exfoliation of the graphite anode, a phenomenon also observed with propylene carbonate (PC). acs.org This difference is linked to the stability of the SEI formed. Research suggests that the SEI formed in the presence of the cis-isomer contains fewer dimerized products, which are considered primary components of a robust SEI film. acs.orgresearchgate.net The higher solvation energy of the cis-isomer for intermediate species and its lower diffusion constant are believed to hinder the dimerization process, leading to a less stable SEI. acs.org Therefore, the stereochemistry of the solvent molecule, as seen in this compound, is a critical factor in modulating the formation of a protective and stable SEI. acs.orgresearchgate.net
Monomeric Precursors for Polymer Synthesis
This compound also serves as a valuable monomeric precursor in the field of polymer chemistry, specifically for the synthesis of aliphatic polycarbonates.
Synthesis of Aliphatic Polycarbonates
Aliphatic polycarbonates (APCs) are a class of biodegradable and biocompatible polymers that have attracted considerable interest for various applications, including in the biomedical field. rsc.orgnih.govbham.ac.uk One of the primary methods for synthesizing high-molecular-weight APCs is the ring-opening polymerization (ROP) of cyclic carbonate monomers. rsc.orgacs.orgnih.gov This technique allows for good control over the polymer's molecular weight, structure, and end-group functionality. bham.ac.uknih.gov
This compound, as a cyclic carbonate, can undergo ROP to produce poly(butylene carbonate). rsc.org The polymerization is typically initiated by a catalyst and proceeds via a chain-growth mechanism. nih.gov The choice of catalyst and reaction conditions can influence the properties of the resulting polymer. mdpi.com
Poly(butylene carbonate) (PBC) Synthesis and Characteristics
Poly(butylene carbonate) (PBC) is an aliphatic polycarbonate synthesized from butylene carbonate monomers. researchgate.net Besides ROP, PBC can also be synthesized through methods like the melt polycondensation of dimethyl carbonate and 1,4-butanediol. researchgate.netresearchgate.net High-molecular-weight PBC exhibits promising properties as a biodegradable material. researchgate.net
PBC is characterized as a flexible polymer, sometimes exhibiting rubber-like properties. empowermaterials.com Its thermal and mechanical properties can be influenced by its molecular weight and the synthesis method used. For example, high-molecular-weight PBC can exhibit significant tensile strength and elongation at break. researchgate.net Research has also focused on modifying PBC by copolymerization with other monomers to enhance specific properties like thermal stability, crystallization rate, and barrier properties for applications in sustainable packaging. rsc.orgresearchgate.netrsc.orgacs.org
The table below summarizes some of the reported characteristics of Poly(butylene carbonate).
| Property | Value/Description |
| Polymer Type | Aliphatic Polycarbonate |
| Common Synthesis Methods | Ring-Opening Polymerization, Melt Polycondensation |
| Key Characteristics | Biodegradable, Flexible |
| Glass Transition Temperature (Tg) | Approximately 0-20°C |
| Tensile Strength (for Mw ~280,000 g/mol ) | 42.3 ± 3.5 MPa researchgate.net |
| Elongation at Break (for Mw ~280,000 g/mol ) | 420 ± 13% researchgate.net |
Terpolymerization with Epoxides for Tailored Polycarbonate Properties
Terpolymerization, the polymerization of three or more different monomers, offers a versatile platform for fine-tuning the properties of polycarbonates. By incorporating a third monomer alongside an epoxide and carbon dioxide, researchers can create terpolymers with a wide range of chemical and physical characteristics rsc.org. The terpolymerization of 1,2-butylene oxide (a precursor to butylene carbonate) with other epoxides and CO2 allows for the synthesis of polycarbonates with adjustable glass transition temperatures (Tg) and hydrophilicity mdpi.comnih.gov.
A study on the terpolymerization of 1,2-butylene oxide (BO), propylene oxide (PO), and CO2 demonstrated that the thermal properties of the resulting polycarbonate could be easily adjusted by altering the feed ratio of the epoxides mdpi.com. For instance, as the proportion of PO in the feed increased, the Tg of the resulting terpolymer also increased. Similarly, the terpolymerization of BO with cyclohexene oxide (CHO) and CO2 resulted in materials with modulated mechanical properties and higher glass transition temperatures mdpi.com. This approach provides an effective method for modulating the surface hydrophobicity and biodegradation properties of CO2-based polymers mdpi.comnih.gov.
The following table illustrates the impact of terpolymerizing 1,2-butylene oxide with other epoxides on the glass transition temperature of the resulting polycarbonates.
| Epoxide Monomers | Epoxide Feed Ratio (BO:Other) | Resulting Terpolymer | Glass Transition Temperature (Tg) |
| 1,2-Butylene Oxide (BO) and Propylene Oxide (PO) | 9:1 | PBC-co-PPC | 14.3 °C mdpi.com |
| 1,2-Butylene Oxide (BO) and Propylene Oxide (PO) | 5:5 | PBC-co-PPC | 20.1 °C mdpi.com |
| 1,2-Butylene Oxide (BO) and Cyclohexene Oxide (CHO) | 9:1 | PBC-co-PCHC | 32.4 °C mdpi.com |
| 1,2-Butylene Oxide (BO) and Cyclohexene Oxide (CHO) | 5:5 | PBC-co-PCHC | 67.8 °C mdpi.com |
Development of Non-Isocyanate Polyurethanes (NIPU)
Non-isocyanate polyurethanes (NIPUs) have emerged as a safer and more environmentally friendly alternative to traditional polyurethanes, which are synthesized using toxic isocyanates mdpi.comaalto.finih.gov. The most common route to NIPUs involves the ring-opening polymerization of cyclic carbonates with amines rsc.orgscribd.com. This compound can serve as a key monomer in this process.
The reaction of a bis(cyclic carbonate) with a diamine leads to the formation of a poly(hydroxy)urethane, a type of NIPU rsc.orgmdpi.com. The properties of the resulting NIPU are highly dependent on the chemical structures of both the cyclic carbonate and the diamine used in the synthesis mdpi.comnih.gov. The use of different diamine derivatives can significantly impact the mechanical properties, thermal stability, and surface wettability of the final NIPU material aalto.fi. For example, NIPUs prepared with p-xylylenediamine have shown higher decomposition temperatures due to the presence of an aromatic moiety in the polymer backbone, which enhances stiffness and thermal stability aalto.fi. In contrast, NIPUs containing fatty acid-based diamines have demonstrated lower Young's modulus and higher tensile strain at break, attributed to their more flexible structure aalto.fi.
The table below presents representative mechanical and thermal properties of NIPUs synthesized from various cyclic carbonates and diamines, illustrating the tunability of these materials.
| Cyclic Carbonate Precursor | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| Aliphatic bis(cyclic carbonate) | Aliphatic diamine | 6.46 | 180.20 | -18.6 to 116.8 rsc.org |
| Aromatic bis(cyclic carbonate) | Aromatic diamine | up to 50 | - | 68 nih.gov |
| Bio-based bis(cyclic carbonate) | Fatty acid-based diamine | - | Higher | Lower aalto.fi |
| Bio-based bis(cyclic carbonate) | p-Xylylenediamine | - | Lower | Higher aalto.fi |
Role in Green Chemistry and CO2 Utilization Strategies
In the quest for a more sustainable chemical industry, the utilization of carbon dioxide (CO2) as a renewable C1 feedstock is a paramount goal. This compound plays a significant role in this endeavor, both as a product of CO2 conversion and as a potential green solvent.
One of the most promising pathways for CO2 utilization is its reaction with epoxides to produce cyclic carbonates lsbu.ac.uklsbu.ac.uk. The direct synthesis of butylene carbonate through the cycloaddition reaction of CO2 to butylene oxide is of great commercial interest lsbu.ac.uk. This process transforms a greenhouse gas into a valuable chemical intermediate for the production of polymers, plasticizers, and surfactants lsbu.ac.uklsbu.ac.uk. The synthesis is typically carried out in the presence of a catalyst, with various heterogeneous catalysts being developed to improve the efficiency and selectivity of the reaction lsbu.ac.uk. The use of CO2 as a feedstock for producing chemicals like butylene carbonate is an environmentally beneficial approach that contributes to limiting CO2 emissions lsbu.ac.uk.
This compound is an aprotic polar solvent wikipedia.orgwikipedia.org. Its physical properties, such as a relatively low melting point and a boiling point that allows for easy removal, make it a candidate for a green solvent. Green solvents are sought after to replace traditional volatile organic compounds (VOCs) that pose environmental and health risks. The compound has also been proposed as a component of electrolytes for lithium batteries wikipedia.org.
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H8O3 wikipedia.org |
| Molar Mass | 116.116 g·mol−1 wikipedia.org |
| Melting Point | 37 - 38 °C windows.net |
| Boiling Point | 49 - 51 °C (@ 0.2 mm Hg) windows.net |
As an Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in various organic syntheses. Its primary reactivity lies in the ring-opening reactions of its cyclic carbonate structure. As previously discussed, this reactivity is central to its use in the synthesis of polycarbonates and non-isocyanate polyurethanes.
Beyond polymerization, the stereochemistry of butylene carbonate can be exploited in synthetic strategies. For instance, the bacterium Pseudomonas diminuta can hydrolyze the cis-isomer of 2,3-butylene carbonate to yield cis-2,3-butanediol, while leaving the trans-isomer unreacted wikipedia.org. This enzymatic resolution provides an efficient route to optically active diols, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This highlights the potential of this compound as a starting material for stereoselective transformations.
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods provide a fundamental understanding of the molecular structure and composition of trans-2,3-butylene carbonate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed for its characterization, while X-ray Photoelectron Spectroscopy (XPS) is pivotal for surface analysis in its electrolyte applications.
NMR spectroscopy is an indispensable tool for the structural confirmation and analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous identification and differentiation from its cis-isomer.
The proton NMR (¹H NMR) spectrum of this compound provides key information for confirming its molecular structure. The trans configuration of the two methyl groups on the five-membered ring leads to a specific set of chemical shifts and coupling constants for the methine and methyl protons.
Due to the trans arrangement, the two methine protons (H-4 and H-5) are chemically equivalent, as are the two methyl groups. This symmetry results in a simplified spectrum. The methine protons typically appear as a multiplet, and the methyl protons as a doublet. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Methine (CH) | ~4.4 - 4.6 | Multiplet |
| Methyl (CH₃) | ~1.4 | Doublet |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
The coupling between the methine and methyl protons is a key feature that helps in the structural assignment. The trans relationship of the substituents influences the dihedral angle between the vicinal protons, which in turn affects the magnitude of the coupling constant (J-value).
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for differentiating between the trans and cis isomers of 2,3-butylene carbonate and for analyzing the microstructure of polymers derived from it. The chemical shifts of the carbon atoms are highly sensitive to their local electronic and steric environments.
In the ¹³C NMR spectrum of this compound, three distinct signals are expected, corresponding to the carbonyl carbon, the two equivalent methine carbons of the ring, and the two equivalent methyl carbons. The chemical shift of the methine carbons is particularly useful for distinguishing between the trans and cis isomers, as the different spatial arrangement of the methyl groups leads to variations in shielding and, consequently, different chemical shifts.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~155 |
| Methine (CH) | ~77 |
| Methyl (CH₃) | ~16 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is associated with the carbonyl (C=O) stretching vibration of the cyclic carbonate group. This peak is typically strong and sharp, appearing in the region of 1750-1800 cm⁻¹.
Other characteristic absorption bands include those for the C-O-C stretching vibrations of the carbonate ester group, which are usually observed in the 1000-1300 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and methine groups also give rise to signals in the spectrum, typically around 2900-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. The specific frequencies of these vibrations can provide further confirmation of the molecule's structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1780 |
| Ester (C-O-C) | Stretching | ~1100 - 1200 |
| Alkyl (C-H) | Stretching | ~2950 - 3000 |
| Methyl (CH₃) | Bending | ~1450 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of this compound, XPS is particularly valuable for studying its role in the formation of the solid electrolyte interphase (SEI) on the electrodes of lithium-ion batteries acs.orgresearchgate.net.
When used as a co-solvent in a battery electrolyte, this compound can decompose on the electrode surface during charging and discharging cycles. XPS analysis of the electrode surfaces can identify the chemical species formed during this decomposition. The C 1s and O 1s core level spectra are of particular interest.
The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H bonds from the hydrocarbon backbone, C-O bonds from the carbonate and its decomposition products (like lithium alkyl carbonates), and C=O from the carbonate group acs.orgresearchgate.net. Similarly, the O 1s spectrum provides information on the various oxygen-containing species, including the carbonyl and ether oxygens of the carbonate and oxygen in inorganic species like lithium carbonate (Li₂CO₃) and lithium oxide (Li₂O) that may form in the SEI acs.orgresearchgate.net.
By analyzing the XPS data, researchers can gain insights into the composition and stability of the SEI layer formed in the presence of this compound, which is crucial for understanding and improving battery performance and longevity acs.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and purification of this compound, especially for separating it from its cis-isomer and other reaction byproducts. Gas chromatography (GC) is a particularly suitable method for the analysis of this relatively volatile and thermally stable compound.
The separation of cis and trans isomers by GC is based on the differences in their physical properties, such as boiling point and polarity, which affect their interaction with the stationary phase of the GC column. For butylene carbonate isomers, the choice of the stationary phase is critical to achieve good resolution. Polar capillary columns are often employed to enhance the separation of these isomers due to the polar nature of the carbonate group.
The development of a GC method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve baseline separation of the cis and trans isomers. The retention times of the isomers would then be used for their identification and quantification. While specific, optimized GC methods for the baseline separation of cis- and this compound are not widely detailed in readily available literature, the principles of isomer separation using capillary GC are well-established and applicable gwu.eduvurup.sk. The use of mass spectrometry as a detector (GC-MS) would further aid in the definitive identification of the separated isomers based on their mass spectra.
Computational Chemistry Approaches
Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure and properties of molecules like this compound. researchgate.netwhiterose.ac.uk DFT calculations offer profound insights into electrochemical behavior and reaction pathways at the atomic level. wayne.edu
DFT is a valuable tool for predicting the oxidation and reduction potentials of electrolyte solvents, which are critical for determining the electrochemical stability window of a battery. researchgate.net The oxidation potential can be calculated by modeling the one-electron transfer from the solvent molecule to form a radical cation. researchgate.net For a series of organic carbonates, including butylene carbonate, DFT calculations have shown that saturated carbonates possess oxidation potentials approximately 1 V higher than organic ethers, which aligns with experimental observations. researchgate.net
Similarly, the reduction potential is closely related to the energy of the lowest unoccupied molecular orbital (LUMO) and the electron affinity (EA) of the molecule. mdpi.com DFT calculations allow for the determination of these parameters, providing a theoretical estimate of a solvent's resistance to reductive decomposition on the anode surface. mdpi.com
Understanding the decomposition mechanisms of electrolyte components is essential for improving battery safety and cycle life. DFT calculations can elucidate complex reaction pathways, such as the reductive decomposition of cyclic carbonates. acs.org Computational studies have explored the decomposition of ethylene (B1197577) carbonate (EC), a related compound, showing that electron transfer from lithium initiates a ring-opening reaction, leading to the formation of various organic and inorganic species that constitute the solid electrolyte interphase (SEI). wayne.edu
DFT has also been used to investigate the catalytic mechanism of decarboxylation for butylene carbonate, a process relevant for synthesizing other valuable chemicals. rsc.org These calculations revealed that electrostatic and hydrogen-bond effects from a catalyst, such as an ionic liquid, play a crucial role in the reaction mechanism. rsc.org Such computational insights are key to understanding the stability of this compound and designing strategies to control its decomposition.
| Compound | Property | Calculated Value | Computational Method | Significance |
|---|---|---|---|---|
| Ethylene Carbonate | Reduction Potential | 0.5 eV (vs. Li+/Li) | DFT (B3LYP/6-31++G) with PCM | Indicates susceptibility to reduction at the anode. mdpi.com |
| Ethylene Carbonate | LUMO Energy (in vacuum) | -0.61 eV | DFT (B3LYP/6-31++G) | Relates to the ease of accepting an electron. nih.gov |
| Ethylene Carbonate | Electron Affinity (in vacuum) | -0.31 eV | DFT (B3LYP/6-31++G**) | Measures the energy change upon electron addition. nih.gov |
| Butylene Carbonate | Oxidation Potential | ~1 V higher than ethers | DFT | Suggests greater stability against oxidation at the cathode compared to ethers. researchgate.net |
The electron affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental molecular parameters that quantify a molecule's tendency to accept an electron. nih.gov DFT calculations are frequently used to determine these values for electrolyte solvents. A lower LUMO energy and a more positive (or less negative) electron affinity indicate that a molecule is more easily reduced. mdpi.comnih.gov
For ethylene carbonate, a molecule structurally similar to this compound, studies have shown a significant difference between the LUMO energy and the electron affinity when calculated for a single molecule in a vacuum. nih.gov The inclusion of solvent effects, either through explicit solvent models or a polarizable continuum model (PCM), significantly alters these values. nih.gov These calculations highlight the importance of considering the condensed-phase environment when predicting the reductive stability of cyclic carbonates. Comparing the calculated LUMO and EA values for this compound with other solvents helps in the rational design of electrolyte formulations with enhanced stability. researchgate.net
Molecular Dynamics (MD) Simulations for Solvate Complex Structures and Electrolyte Resistance
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the behavior of electrolyte systems at the atomic level. arxiv.orgresearchgate.net These simulations model the interactions and movement of individual atoms and molecules over time, providing critical insights into the structure of solvate complexes and the transport properties that govern electrolyte performance. researchgate.netenea.it For carbonate-based electrolytes, understanding the solvation shell of lithium ions (Li⁺) is crucial, as the composition and structure of these shells directly influence ionic conductivity, viscosity, and the stability of the electrolyte. researchgate.netarxiv.org
MD simulations can predict the coordination number of Li⁺ ions—the number of solvent molecules in the ion's first solvation shell—and the binding energies between the ion and solvent molecules. acs.orgmdpi.com The formation of stable Li⁺-solvent complexes, with specific geometries like tetrahedral arrangements, is a key determinant of electrolyte behavior. researchgate.net
Furthermore, MD simulations are employed to develop algorithms for the theoretical assessment of an electrolyte's resistance to oxidation and reduction. researchgate.net The electrochemical stability is directly linked to the composition and structure of the solvate complexes formed when a salt dissolves in the solvent. researchgate.net By calculating properties such as the mean-squared displacement of ions, researchers can determine diffusion coefficients and ionic conductivity, which are essential metrics for battery performance. arxiv.org While general MD studies have been conducted on various organic carbonates like ethylene carbonate (EC) and propylene (B89431) carbonate (PC) to understand these phenomena researchgate.netacs.orgdntb.gov.ua, specific, detailed research findings and data tables from MD simulations focusing exclusively on the solvate complexes and electrolyte resistance of this compound are not extensively available in the reviewed literature.
Reactive Force Field (ReaxFF) Methods for Atomistic Decomposition Studies
Reactive Force Field (ReaxFF) methods bridge the gap between quantum mechanical accuracy and the larger length and time scales accessible to classical molecular dynamics. researchgate.net Unlike standard force fields, ReaxFF can model the formation and breaking of chemical bonds, making it an invaluable tool for studying the atomistic decomposition mechanisms of electrolyte components. wayne.edunih.gov
In the context of lithium-ion batteries, the decomposition of electrolyte solvents at the electrode surface is a critical process that leads to the formation of the Solid Electrolyte Interphase (SEI). nih.gov ReaxFF simulations can elucidate the complex reaction pathways involved in this decomposition. For instance, studies on ethylene carbonate (EC) using ReaxFF have captured the initial electron transfer from lithium, the subsequent ring-opening of the carbonate molecule to form radicals, and the ensuing termination reactions that produce SEI components. researchgate.netwayne.edu These simulations provide insights into how factors like lithium concentration and temperature can modify the decomposition pathways. nih.gov
Applying ReaxFF to this compound would allow researchers to predict its specific reductive decomposition products and understand its contribution to the SEI layer's chemistry. However, detailed studies applying ReaxFF methods specifically to investigate the atomistic decomposition of this compound have not been identified in the available literature.
Red Moon Simulation for Microscopic Solid Electrolyte Interphase (SEI) Film Formation
The Red Moon (RM) simulation method is a specialized computational technique designed to elucidate the microscopic processes involved in the formation of the Solid Electrolyte Interphase (SEI) film on battery anodes. acs.orgrsc.org This method has been instrumental in understanding the significant performance differences observed between geometrically similar electrolyte solvents, such as the isomers this compound (t-BC) and cis-2,3-butylene carbonate (c-BC). acs.orgresearchgate.net
Experimentally, t-BC-based electrolytes support the reversible reaction of graphite (B72142) anodes, similar to ethylene carbonate (EC), while c-BC-based electrolytes cause graphite exfoliation, akin to propylene carbonate (PC). acs.org RM simulations have revealed the microscopic origins of this difference. A key finding is that the stability of the SEI film is highly dependent on the formation of dimerized products from the solvent's reduction. acs.orgresearchgate.net
Simulations show that the SEI film formed in the presence of t-BC contains a higher concentration of stable dimerized products compared to the SEI formed with c-BC. acs.org The reduced dimerization in c-BC is attributed to two main factors: a larger solvation energy for the intermediate radical species and a smaller diffusion constant of these intermediates. acs.org The stronger solvation in c-BC hinders the intermediates from colliding and reacting to form the crucial dimers, leading to a less stable, more porous SEI film. acs.orgrsc.org This correlation between weaker solvation of intermediates and enhanced SEI stability is a critical insight for designing better electrolytes. acs.org
Below is a data table summarizing the comparative findings from Red Moon simulations on t-BC and its cis-isomer.
| Feature | This compound (t-BC) | Cis-2,3-Butylene Carbonate (c-BC) | Implication for SEI Film |
| Anode Performance | Enables reversible reaction (Good) acs.org | Causes graphite exfoliation (Poor) acs.org | Determines battery cycle stability. |
| Dimerized Products | Higher concentration | Lower concentration acs.orgresearchgate.net | Dimerized products are key components of a stable SEI. |
| Solvation Energy | Weaker solvation of intermediates acs.org | Stronger solvation of intermediates acs.org | Weaker solvation allows for more frequent dimerization. |
| Diffusion Constant | Larger diffusion constant of intermediates | Smaller diffusion constant of intermediates acs.org | Higher diffusion increases the collision frequency for dimerization. |
| Resulting SEI Film | More stable and protective | Less stable and protective acs.orgresearchgate.net | Directly impacts battery lifetime and safety. |
Crystallographic Analysis
Crystallographic analysis provides definitive information about the arrangement of atoms in a solid material, which dictates its physical and chemical properties.
Crystal Structure Determination and Analysis
The determination of a compound's crystal structure is typically achieved through single-crystal X-ray diffraction. This technique provides precise coordinates of each atom in the unit cell, as well as bond lengths and angles. Such data is fundamental for understanding intermolecular interactions and solid-state packing.
A search of the available scientific literature did not yield a determined crystal structure for this compound (also known as trans-4,5-dimethyl-1,3-dioxolan-2-one). However, the crystal structure of a closely related unsaturated analog, 4,5-dimethyl-1,3-dioxol-2-one, has been reported. nih.govnih.govresearchgate.net It crystallizes in the monoclinic space group P2₁/m and forms layered sheets. nih.govnih.gov Without experimental diffraction data for this compound itself, its precise solid-state conformation and packing arrangement remain undetermined.
Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystallinity
Wide-Angle X-ray Diffraction, also known as Wide-Angle X-ray Scattering (WAXS), is a primary technique used to investigate the crystalline structure of polymeric materials. researchgate.net The technique analyzes Bragg peaks at wide angles, which correspond to the regular, repeating atomic planes within crystalline domains (with d-spacings from 0.1 to 1 nm). researchgate.netrigaku.com
In the context of polymer electrolytes, WAXS is used to determine the degree of crystallinity of the polymer host. researchgate.net The addition of solvents or salts can significantly alter the polymer's structure, and WAXS can quantify these changes. Ionic conduction in polymer electrolytes occurs predominantly in the amorphous regions; therefore, a decrease in crystallinity upon the addition of a component like this compound could be correlated with an increase in ionic conductivity. WAXS patterns can distinguish between sharp peaks from crystalline regions and broad halos from amorphous domains, allowing for the calculation of a crystallinity percentage. researchgate.net Despite the utility of this technique, no specific research studies were found that employ WAXD to analyze the effect of this compound on the crystallinity of a host polymer.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of trans-2,3-butylene carbonate?
- Methodological Answer : Infrared (IR) spectroscopy is critical for structural confirmation. Compare experimental IR spectra with published reference data for characteristic peaks (e.g., carbonyl stretching vibrations at ~1750–1850 cm⁻¹ for cyclic carbonates). For stereoisomer differentiation, spectral discrepancies in regions such as C-O-C asymmetric stretching (~1250–1300 cm⁻¹) can distinguish trans from cis isomers. Patterson’s work on trans-2,3-butylene oxide exemplifies how IR spectral libraries validate structural assignments .
Q. How can researchers synthesize trans-2,3-butylene carbonate, and what purification steps are essential?
- Methodological Answer : Synthesis may involve the cycloaddition of CO₂ to trans-2,3-butylene oxide using Lewis acid catalysts (e.g., MgO or ionic liquids). Post-reaction, fractional distillation is recommended for purification, leveraging boiling point differences between isomers. For example, cis-2,3-butylene oxide boils at ~59.7°C, while trans isomers typically exhibit lower boiling points . Ensure rigorous drying to avoid hydrolysis.
Q. What physical properties distinguish trans-2,3-butylene carbonate from its stereoisomers?
- Answer : Key properties include boiling point, dipole moment, and crystallinity. While direct data for the carbonate is limited, analogous trans-2,3-butylene oxide exhibits a boiling point of ~58–60°C, distinct from its cis counterpart (~59.7°C) . Polarimetry or X-ray diffraction can further resolve stereochemical differences.
Advanced Research Questions
Q. How can contradictions in spectral data for trans-2,3-butylene carbonate be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare chemical shifts for carbonyl groups and ring carbons.
- Chromatography : Use chiral columns to isolate isomers and confirm purity.
- Computational Modeling : Simulate IR/NMR spectra (e.g., DFT calculations) to match experimental data. Discrepancies may arise from solvent effects or impurities, as seen in oxide studies .
Q. What challenges arise in differentiating trans- and cis-2,3-butylene carbonate using conventional analytical methods?
- Answer : Stereoisomers often share overlapping spectral features. Advanced strategies include:
- Vibrational Circular Dichroism (VCD) : Sensitive to chiral centers and spatial arrangement.
- Dynamic NMR : Detect rotational barriers in substituents (e.g., at low temperatures).
- Crystallography : Resolve spatial configurations unambiguously.
Q. What role does trans-2,3-butylene carbonate play in polymer chemistry compared to ethylene/propylene carbonate?
- Answer : As a cyclic carbonate, it may act as a monomer for polycarbonates or a solvent in electrolyte systems. Unlike ethylene carbonate (high dielectric constant), trans-2,3-butylene carbonate’s steric hindrance could influence polymerization kinetics or electrolyte stability. Comparative studies with analogous carbonates (e.g., trimethylene carbonate) suggest tunable thermal and mechanical properties in copolymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
